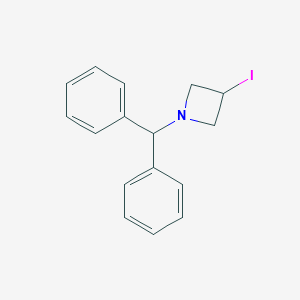

1-Benzhydryl-3-iodoazetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzhydryl-3-iodoazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16IN/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCVAYQWXMWFLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428546 | |

| Record name | 1-benzhydryl-3-iodoazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125735-40-2 | |

| Record name | 1-benzhydryl-3-iodoazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Benzhydryl-3-iodoazetidine structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzhydryl-3-iodoazetidine, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document outlines its chemical structure, nomenclature, physicochemical properties, and a detailed synthetic protocol.

Compound Identification

This compound is a substituted azetidine derivative. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key structural motif in various biologically active compounds. The benzhydryl group (diphenylmethyl) at the nitrogen atom provides steric bulk and influences the molecule's overall properties. The iodine atom at the 3-position serves as a versatile functional group for further chemical transformations, such as cross-coupling reactions.

Chemical Structure:

IUPAC Name: 1-(diphenylmethyl)-3-iodoazetidine[1]

Synonyms:

-

N-Benzhydryl-3-iodoazetidine[1]

-

Azetidine, 1-(diphenylmethyl)-3-iodo-[1]

-

3-Iodo-N-benzhydrylazetidine[1]

-

1-Diphenylmethyl-3-iodoazacyclobutane[1]

Physicochemical Data

| Property | Value | Source |

| CAS Number | 125735-40-2 | [1] |

| Molecular Formula | C16H16IN | [1] |

| Molecular Weight | 349.21 g/mol | [1] |

Experimental Protocols

The synthesis of this compound can be achieved via a two-step process starting from benzhydrylamine and epichlorohydrin. The first step involves the formation of the precursor, 1-benzhydrylazetidin-3-ol, which is subsequently iodinated.

Synthesis of 1-Benzhydrylazetidin-3-ol Hydrochloride

A common method for the synthesis of the precursor alcohol involves the reaction of benzhydrylamine with epichlorohydrin followed by cyclization.

Procedure:

-

Prepare a solution of benzhydrylamine in an appropriate organic solvent (e.g., ethanol, propanol).

-

Slowly add epichlorohydrin to the solution while maintaining a controlled temperature, typically between 20-25°C. The molar ratio of benzhydrylamine to epichlorohydrin is generally around 1:1.3.

-

The reaction mixture is stirred for an extended period (e.g., 48-72 hours) at room temperature, followed by a period of reflux to drive the cyclization.

-

The resulting 1-benzhydryl-3-hydroxylazetidine can be isolated and purified. For the hydrochloride salt, the reaction mixture can be treated with hydrochloric acid to precipitate the product as white crystals.

Iodination of 1-Benzhydrylazetidin-3-ol

While a specific protocol for the iodination of 1-benzhydrylazetidin-3-ol is not detailed in the provided search results, a general procedure can be adapted from the synthesis of structurally similar compounds like 1-Boc-3-iodoazetidine. This reaction typically involves the activation of the hydroxyl group followed by nucleophilic substitution with an iodide source.

Proposed Procedure:

-

Dissolve 1-benzhydrylazetidin-3-ol in an appropriate aprotic solvent (e.g., toluene, dichloromethane).

-

To this solution, sequentially add imidazole, triphenylphosphine, and iodine. These reagents form a phosphonium iodide intermediate which facilitates the conversion of the alcohol to the iodide.

-

The reaction mixture is heated (e.g., to 100°C) for a period to ensure complete conversion.

-

Upon completion, the reaction is cooled to room temperature and quenched, for instance, by pouring it into an aqueous sodium bicarbonate solution.

-

Excess triphenylphosphine can be quenched by the addition of iodine until a persistent iodine color is observed in the organic layer.

-

The organic layer is separated, washed with saturated aqueous sodium thiosulfate to remove excess iodine, and dried over an anhydrous salt like sodium sulfate.

-

The crude product can be purified by silica gel column chromatography to afford this compound.

Synthetic Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound from its starting materials.

Caption: Synthetic pathway for this compound.

References

CAS number and molecular formula of 1-Benzhydryl-3-iodoazetidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a proposed synthesis of 1-Benzhydryl-3-iodoazetidine. Due to the limited availability of public data on this specific compound, this document also discusses the known biological activities of structurally related compounds to infer its potential areas of pharmacological interest.

Core Compound Information

| Identifier | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 125735-40-2 | [1][2] |

| Molecular Formula | C₁₆H₁₆IN | [1][2] |

| Molecular Weight | 349.21 g/mol | [1][2] |

| Synonyms | N-Benzhydryl-3-iodoazetidine | [2] |

Proposed Synthesis

Experimental Protocol: Proposed Iodination of 1-Benzhydrylazetidin-3-ol

This protocol is adapted from the synthesis of 1-Boc-3-iodoazetidine from N-Boc-3-hydroxyazetidine and should be optimized for the specific substrate.[3]

Materials:

-

1-Benzhydrylazetidin-3-ol

-

Toluene

-

Imidazole

-

Triphenylphosphine

-

Iodine

-

Aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate

-

Anhydrous sodium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve 1-Benzhydrylazetidin-3-ol in toluene within a reaction vessel.

-

Sequentially add imidazole, triphenylphosphine, and iodine to the solution.

-

Heat the reaction mixture, for example, at 100°C for 1 hour, while monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Pour the reaction mixture into an aqueous sodium bicarbonate solution to neutralize any acid.

-

Add iodine to quench the excess triphenylphosphine until the iodine color persists in the organic layer.

-

Separate the organic layer and wash it with a saturated aqueous sodium thiosulfate solution to remove excess iodine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product using silica gel column chromatography with a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield pure this compound.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Signaling Pathways

There is currently a lack of specific biological data and studies on signaling pathways directly involving this compound in the public domain. However, the benzhydryl moiety is a common scaffold in various biologically active compounds, suggesting potential areas for investigation.

Compounds containing a benzhydryl group have shown a wide range of biological activities, including antiviral and anti-leishmanial properties.[4] For instance, certain 1-benzhydryl-piperazine derivatives have been identified as potent histone deacetylase (HDAC) inhibitors with anti-cancer activity, particularly against breast cancer cell lines.[5][6] It is important to note that these activities are not directly attributable to this compound but suggest that this compound could be a valuable intermediate or a candidate for screening in similar biological assays.

Due to the absence of specific studies, no signaling pathways involving this compound can be definitively described or visualized at this time. Further research is required to elucidate the specific biological targets and mechanisms of action for this compound.

References

Spectroscopic and Synthetic Profile of 1-Benzhydryl-3-iodoazetidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-Benzhydryl-3-iodoazetidine (CAS No. 125735-40-2). Due to the limited availability of direct experimental spectroscopic data in publicly accessible databases, this document presents predicted spectroscopic characteristics based on the analysis of its chemical structure and comparison with analogous compounds. A detailed, plausible experimental protocol for its synthesis is also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.20-7.40 | m | 10H | Ar-H (Benzhydryl) |

| ~4.50 | s | 1H | CH (Ph)₂ |

| ~4.20 | m | 1H | CH -I |

| ~3.80 | t | 2H | CH ₂ (Azetidine ring, adjacent to N) |

| ~3.20 | t | 2H | CH ₂ (Azetidine ring, adjacent to CH-I) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~142 | Quaternary Ar-C (Benzhydryl) |

| ~128.5 | Ar-C H (Benzhydryl) |

| ~127.5 | Ar-C H (Benzhydryl) |

| ~127.0 | Ar-C H (Benzhydryl) |

| ~78 | C H(Ph)₂ |

| ~60 | C H₂ (Azetidine ring) |

| ~20 | C H-I |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3020 | Medium | C-H stretch (Aromatic) |

| 2950-2850 | Medium | C-H stretch (Aliphatic) |

| 1600, 1495, 1450 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1150 | Medium | C-N stretch |

| 750-700 | Strong | C-H bend (Aromatic, monosubstituted) |

| ~550 | Medium | C-I stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 349.04 | [M]⁺ (Molecular Ion) |

| 222.12 | [M-I]⁺ |

| 167.09 | [CH(Ph)₂]⁺ (Benzhydryl cation) |

Experimental Protocols

The synthesis of this compound can be achieved from its corresponding hydroxyl precursor, 1-Benzhydryl-3-hydroxyazetidine, through a nucleophilic substitution reaction.

Synthesis of this compound

Materials:

-

1-Benzhydryl-3-hydroxyazetidine

-

Iodine (I₂)

-

Triphenylphosphine (PPh₃)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

To a solution of 1-Benzhydryl-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.5 eq) and triphenylphosphine (1.5 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of iodine (1.5 eq) in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to reduce excess iodine.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

Visualizations

The following diagram illustrates the synthetic pathway for the preparation of this compound from its hydroxy precursor.

Caption: Synthesis of this compound.

An In-depth Technical Guide on the Solubility and Stability of 1-Benzhydryl-3-iodoazetidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility and stability of 1-Benzhydryl-3-iodoazetidine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules and outlines detailed experimental protocols for determining its precise physicochemical properties.

Core Compound Information

| Property | Value/Prediction | Source/Rationale |

| IUPAC Name | 1-(diphenylmethyl)-3-iodoazetidine | --- |

| CAS Number | 125735-40-2 | ChemScene |

| Molecular Formula | C₁₆H₁₆IN | ChemScene |

| Molecular Weight | 349.21 g/mol | ChemScene |

| Structure |  | ChemScene |

Predicted Solubility Profile

The solubility of this compound is predicted to be low in aqueous solutions and higher in organic solvents. This is based on the presence of the large, non-polar benzhydryl group. The azetidine ring and the iodine atom introduce some polarity, but the overall character of the molecule is lipophilic.

| Solvent | Predicted Solubility | Rationale |

| Water | Very Low | The dominant benzhydryl group is highly hydrophobic. |

| Phosphate-Buffered Saline (PBS) | Very Low | Similar to water; the salt content is unlikely to significantly increase the solubility of this non-ionic compound. |

| Ethanol | Soluble | The hydroxyl group and alkyl chain of ethanol can interact favorably with the solute. |

| Methanol | Soluble | Similar to ethanol, it is a polar protic solvent capable of dissolving a range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A powerful, polar aprotic solvent known for its ability to dissolve a wide variety of organic compounds. |

| Dichloromethane (DCM) | Soluble | A non-polar solvent that should effectively solvate the non-polar benzhydryl moiety. |

| Chloroform | Soluble | Similar to DCM, it is a good solvent for many organic molecules. |

| Ethyl Acetate | Moderately Soluble | A solvent of intermediate polarity that is likely to dissolve the compound. |

| Acetonitrile | Moderately Soluble | A polar aprotic solvent that should be a suitable solvent. |

| Hexane | Sparingly Soluble to Insoluble | A non-polar solvent that may not be polar enough to overcome the crystal lattice energy of the solid compound. |

Predicted Stability Profile and Degradation Pathways

This compound is expected to be sensitive to light and high temperatures due to the presence of the iodo-substituent, which can be a leaving group. The azetidine ring may be susceptible to ring-opening reactions under strongly acidic or basic conditions.

| Condition | Predicted Stability | Potential Degradation Products |

| Acidic (e.g., 0.1 M HCl) | Moderate to Low | Potential for azetidine ring opening or hydrolysis of the C-I bond. |

| Basic (e.g., 0.1 M NaOH) | Moderate to Low | Potential for azetidine ring opening or elimination of HI. |

| Oxidative (e.g., 3% H₂O₂) | Moderate | The tertiary amine and the carbon-iodine bond could be susceptible to oxidation. |

| Thermal (e.g., >60°C) | Moderate to Low | The C-I bond is likely the weakest point and may undergo homolytic cleavage. |

| Photolytic (e.g., UV/Vis light) | Low | Carbon-iodine bonds are known to be photolabile, leading to radical formation. |

A potential degradation pathway for this compound under hydrolytic conditions could involve the cleavage of the carbon-iodine bond to form 1-Benzhydrylazetidin-3-ol.

Experimental Protocols

Solubility Determination: Kinetic Solubility Assay

This protocol outlines a high-throughput method for determining the kinetic solubility of a compound.

1. Preparation of Solutions:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Prepare the aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

2. Assay Procedure:

-

Add 2 µL of the 10 mM stock solution to 198 µL of the aqueous buffer in a 96-well microplate. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

-

Seal the plate and shake at room temperature for 2 hours.

-

After incubation, visually inspect the wells for precipitate.

-

To quantify the soluble compound, filter the samples through a 0.45 µm filter plate.

-

Analyze the filtrate by a suitable analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of the dissolved compound.

3. Data Analysis:

-

Construct a calibration curve using known concentrations of the compound.

-

Determine the concentration of the compound in the filtered samples from the calibration curve. This concentration represents the kinetic solubility.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways, as mandated by ICH guidelines.[1][2]

1. Preparation of Samples:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound and the stock solution at 80°C for 48 hours.

-

Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 1.2 million lux hours and 200 watt hours/square meter).[2]

3. Analysis:

-

At appropriate time points, withdraw samples and neutralize if necessary.

-

Analyze all stressed samples, along with a control sample (stored at 4°C in the dark), by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution of water and acetonitrile with a UV detector).

-

The appearance of new peaks or a decrease in the main peak area indicates degradation.

Visualizations

Caption: Experimental workflow for kinetic solubility determination.

Caption: Logical relationships in forced degradation studies.

References

The Azetidine Advantage: 1-Benzhydryl-3-iodoazetidine as a Versatile Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a driving force in medicinal chemistry. A key strategy in this endeavor is the exploration of unique molecular scaffolds that can serve as building blocks for diverse and potent drug candidates. Among these, the strained four-membered azetidine ring has emerged as a "privileged scaffold" due to its ability to impart desirable physicochemical properties to drug molecules, including improved metabolic stability, aqueous solubility, and three-dimensional diversity. This technical guide focuses on the synthesis and potential applications of a particularly valuable, yet underexplored, azetidine derivative: 1-Benzhydryl-3-iodoazetidine . The presence of the bulky benzhydryl protecting group and the reactive iodine atom at the 3-position makes this compound a versatile intermediate for the synthesis of complex, medicinally relevant molecules, particularly in the realm of central nervous system (CNS) disorders.

Core Applications: A Gateway to Novel Spirocyclic Scaffolds for CNS Targets

A primary application of this compound lies in its use as a key building block for the synthesis of spirocyclic piperidine derivatives. The iodo group serves as an excellent leaving group in nucleophilic substitution reactions, facilitating the construction of intricate molecular architectures. A notable example is the synthesis of spiropiperidines that act as potent antagonists for the Opioid Receptor-Like 1 (ORL-1), also known as the Nociceptin/Orphanin FQ (N/OFQ) receptor. The ORL-1 receptor system is a compelling target for the development of novel therapeutics for pain, depression, and anxiety.

The key synthetic transformation involves the reaction of this compound with a suitable piperidone derivative, such as 1-Boc-4-piperidone, to form a spirocyclic azetidinium iodide intermediate, which is then neutralized to the desired spiropiperidine. This spirocyclic core can be further elaborated to generate a library of potent ORL-1 antagonists.

Quantitative Data: Synthesis Yields and Biological Activity

The following table summarizes the yield for the key spirocyclization step and the in vitro binding affinities of representative final compounds for the human ORL-1 receptor.

| Intermediate/Final Compound | Synthetic Step | Reagents & Conditions | Yield (%) | ORL-1 Binding Affinity (Ki, nM) |

| tert-Butyl 1'-benzhydrylspiro[piperidine-4,3'-azetidine]-1-carboxylate | Spirocyclization | This compound, 1-Boc-4-piperidone, K₂CO₃, CH₃CN, reflux | 70-80% | N/A |

| Example Compound 1 | N-Alkylation | Deprotected spiro-amine, Cyclopentyl-methylbromide, K₂CO₃, CH₃CN, reflux | - | 0.8 |

| Example Compound 2 | N-Alkylation | Deprotected spiro-amine, Cyclohexyl-methylbromide, K₂CO₃, CH₃CN, reflux | - | 1.2 |

| Example Compound 3 | N-Alkylation | Deprotected spiro-amine, Cycloheptyl-methylbromide, K₂CO₃, CH₃CN, reflux | - | 0.5 |

| Example Compound 4 | N-Alkylation | Deprotected spiro-amine, 4-Fluorobenzyl chloride, K₂CO₃, CH₃CN, reflux | - | 2.5 |

Experimental Protocols

Synthesis of this compound

Materials:

-

1-Benzhydryl-3-hydroxyazetidine

-

Imidazole

-

Triphenylphosphine

-

Iodine

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Anhydrous sodium sulfate

-

Silica gel

Procedure:

-

To a solution of 1-Benzhydryl-3-hydroxyazetidine (1.0 eq) in toluene, sequentially add imidazole (3.0 eq), triphenylphosphine (2.0 eq), and iodine (1.5 eq).

-

Heat the reaction mixture to 100 °C for 1 hour.

-

Cool the reaction mixture to room temperature and pour it into a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with a saturated aqueous sodium thiosulfate solution to quench any remaining iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Synthesis of tert-Butyl 1'-benzhydrylspiro[piperidine-4,3'-azetidine]-1-carboxylate

Materials:

-

This compound

-

tert-Butyl 4-oxopiperidine-1-carboxylate (1-Boc-4-piperidone)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel

Procedure:

-

A mixture of this compound (1.0 eq), tert-butyl 4-oxopiperidine-1-carboxylate (1.2 eq), and potassium carbonate (3.0 eq) in acetonitrile is heated at reflux for 16 hours.

-

The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between dichloromethane and water.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to give tert-butyl 1'-benzhydrylspiro[piperidine-4,3'-azetidine]-1-carboxylate.

Visualizing the Science: Workflows and Pathways

To provide a clearer understanding of the synthetic utility and biological context of this compound, the following diagrams illustrate the key experimental workflow and the targeted signaling pathway.

Caption: Synthetic workflow for the preparation of a key spiropiperidine scaffold.

Caption: Simplified signaling pathway of the ORL-1 receptor.

Conclusion

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its utility in the construction of complex spirocyclic systems, particularly those targeting CNS receptors like ORL-1, underscores its potential in modern drug discovery programs. The synthetic accessibility of this intermediate, coupled with the significant biological activity of its derivatives, makes it a compelling scaffold for the development of next-generation therapeutics. The detailed protocols and data presented in this guide aim to facilitate further exploration and application of this promising azetidine derivative in the pursuit of novel and effective medicines.

The Benzhydryl Group: A Strategic Asset in Azetidine Chemistry for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational rigidity and favorable physicochemical properties have led to its incorporation into numerous approved drugs and clinical candidates. The strategic manipulation of the azetidine nitrogen is crucial for synthetic success and the modulation of biological activity. Among the various N-protecting groups, the benzhydryl (diphenylmethyl, Bh) group plays a significant, albeit nuanced, role. This technical guide provides a comprehensive overview of the application of the benzhydryl protecting group in azetidine chemistry, detailing its introduction, cleavage, and its influence on the reactivity and utility of the azetidine core in drug development.

Introduction: The Significance of N-Protection in Azetidine Chemistry

The inherent ring strain of azetidines (approx. 25.4 kcal/mol) dictates their reactivity, making them more stable than aziridines but more reactive than pyrrolidines.[1] This reactivity profile necessitates the protection of the nitrogen atom during many synthetic transformations to prevent unwanted side reactions, such as ring-opening or oligomerization.[2] The choice of protecting group is critical, as it must be stable under various reaction conditions and readily cleavable without compromising the integrity of the azetidine ring or other functional groups within the molecule. Commonly used N-protecting groups in azetidine chemistry include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and various sulfonyl derivatives. The benzhydryl group offers a unique set of properties that make it a valuable tool in specific synthetic contexts.

The Benzhydryl Group: Properties and Strategic Advantages

The benzhydryl group is a bulky, lipophilic moiety that imparts distinct characteristics to the azetidine nitrogen. Its primary roles in azetidine chemistry are:

-

Steric Shielding: The two phenyl rings of the benzhydryl group provide significant steric hindrance around the azetidine nitrogen. This can be strategically employed to direct reactions to other parts of the molecule or to prevent undesired reactions at the nitrogen atom. For instance, N-benzhydryl 2-cyano azetidine and trisubstituted N-benzhydrylazetidines have been found to be inert to certain reagents due to this steric crowding.[3]

-

Modulation of Reactivity: The steric bulk of the benzhydryl group can limit the nucleophilicity of the azetidine nitrogen, preventing it from participating in undesired side reactions.[4]

-

Stability: The N-benzhydryl group is stable to a range of reaction conditions, including basic and some acidic environments, allowing for a wide variety of subsequent chemical transformations.

-

Pharmaceutical Intermediate: The benzhydryl group is a common structural motif in many biologically active compounds, and N-benzhydrylazetidines often serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). A notable example is the synthesis of Azelnidipine, a dihydropyridine calcium channel blocker, where 1-benzhydryl-3-hydroxyazetidine hydrochloride is a crucial precursor.[5]

Synthesis of N-Benzhydrylazetidines: Experimental Protocols

The introduction of the benzhydryl group onto the azetidine nitrogen can be achieved through several methods, primarily involving the reaction of azetidine or a substituted azetidine with a benzhydryl halide or by constructing the azetidine ring from a benzhydrylamine precursor.

N-Alkylation of Azetidine with Benzhydryl Halides

A direct approach involves the N-alkylation of azetidine or its derivatives with benzhydryl bromide or chloride in the presence of a base.

General Experimental Protocol: Synthesis of 1-Benzhydrylazetidine

To a solution of azetidine in a suitable organic solvent (e.g., acetonitrile, DMF), is added a non-nucleophilic base (e.g., potassium carbonate, triethylamine). Benzhydryl bromide or chloride is then added, and the reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS). The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to afford the crude product, which can be purified by chromatography or recrystallization.

A schematic representation of the N-benzhydrylation of azetidine.

References

- 1. jmchemsci.com [jmchemsci.com]

- 2. researchgate.net [researchgate.net]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. 1-(DIPHENYLMETHYL)-3-(HYDROXYMETHYL)AZETIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B [pubs.rsc.org]

The Pivotal Role of the Carbon-Iodine Bond in 3-Iodoazetidines: A Gateway to Novel Chemical Scaffolds

For Researchers, Scientists, and Drug Development Professionals

The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry and drug discovery. Its rigid structure provides a unique conformational constraint on molecules, often leading to improved biological activity and physicochemical properties. Among functionalized azetidines, 3-iodoazetidines have emerged as versatile building blocks, with the carbon-iodine (C-I) bond serving as a linchpin for a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the reactivity of the C-I bond in 3-iodoazetidines, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, and touching upon the potential for ring-opening reactions. Detailed experimental protocols for key transformations and quantitative data are presented to facilitate the practical application of this valuable class of compounds.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds

The C(sp³)-I bond in N-protected 3-iodoazetidines is amenable to activation by palladium catalysts, enabling the formation of new carbon-carbon bonds with a variety of coupling partners. These reactions provide a powerful tool for the synthesis of 3-substituted azetidines, which are of significant interest in the development of novel therapeutics.

Hiyama Cross-Coupling with Arylsilanes

A notable application of 3-iodoazetidines is their participation in Hiyama cross-coupling reactions with arylsilanes. This methodology offers a convenient route to a wide range of 3-arylazetidines.[1][2] The reaction proceeds under mild conditions and demonstrates good functional group tolerance.[1][2]

Table 1: Palladium-Catalyzed Hiyama Cross-Coupling of 1-Boc-3-iodoazetidine with Arylsilanes [1][2]

| Entry | Arylsilane | Product | Yield (%) |

| 1 | Phenyltrimethoxysilane | 1-Boc-3-phenylazetidine | 88 |

| 2 | (4-Methoxyphenyl)trimethoxysilane | 1-Boc-3-(4-methoxyphenyl)azetidine | 85 |

| 3 | (4-Fluorophenyl)trimethoxysilane | 1-Boc-3-(4-fluorophenyl)azetidine | 78 |

| 4 | (Thiophen-2-yl)trimethoxysilane | 1-Boc-3-(thiophen-2-yl)azetidine | 65 |

| 5 | (4-(Trifluoromethyl)phenyl)trimethoxysilane | 1-Boc-3-(4-(trifluoromethyl)phenyl)azetidine | 72 |

Reaction Conditions: 1-Boc-3-iodoazetidine (1.0 equiv), arylsilane (1.5 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), CsF (2.0 equiv), 1,4-dioxane, 100 °C, 12 h.

Suzuki-Type Coupling with Aryl Boronic Acids and Migration Reactions

While direct Suzuki-type coupling at the C3 position is a plausible transformation, recent research has unveiled a fascinating palladium-catalyzed migration/coupling reaction of 3-iodoazetidines with aryl boronic acids. This process, influenced by the choice of ligand, can lead to the formation of 2-aryl azetidines, representing a formal C-H activation and arylation at the C2 position. This transformation proceeds through a proposed palladium-hydride/dihydroazete intermediate.

Nucleophilic Substitution Reactions: Introducing Heteroatoms

The electrophilic nature of the carbon atom bearing the iodine in 3-iodoazetidines makes it susceptible to nucleophilic attack, providing a direct route to introduce a variety of functional groups, particularly those containing heteroatoms like nitrogen and sulfur. These reactions typically proceed via an SN2 mechanism.

Synthesis of 3-Aminoazetidines

The displacement of the iodide by nitrogen nucleophiles is a key transformation for accessing 3-aminoazetidines, which are valuable precursors in drug discovery. A streamlined two-step process starting from the corresponding 3-hydroxyazetidine allows for the efficient synthesis of these compounds. The intermediate mesylate is displaced by ammonia in a sealed reactor to afford the desired 3-aminoazetidine.[3]

Table 2: Synthesis of 3-Amino-1-benzhydrylazetidine [3]

| Step | Reactant | Reagents | Product | Yield (%) |

| 1 | 1-Benzhydrylazetidin-3-ol | MsCl, Et₃N | 1-Benzhydrylazetidin-3-yl methanesulfonate | Quantitative |

| 2 | 1-Benzhydrylazetidin-3-yl methanesulfonate | aq. NH₄OH, IPA | 3-Amino-1-benzhydrylazetidine | 72-84 |

Ring-Opening Reactions: A Potential Pathway to Acyclic Scaffolds

The inherent ring strain of the azetidine core makes it susceptible to ring-opening reactions under certain conditions. While less explored specifically for 3-iodoazetidines, the presence of a good leaving group like iodide could potentially facilitate such transformations, especially when promoted by Lewis acids or with organometallic reagents. The regioselectivity of the ring-opening is influenced by the substituents on the azetidine ring and the nature of the nucleophile.[4] For instance, Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines with alcohols proceeds via an SN2 pathway.[4] Further investigation is warranted to fully elucidate the potential of 3-iodoazetidines in ring-opening strategies to generate novel acyclic amine derivatives.

Experimental Protocols

General Procedure for Palladium-Catalyzed Hiyama Cross-Coupling of 1-Boc-3-iodoazetidine[1][2]

To a dried Schlenk tube are added 1-Boc-3-iodoazetidine (0.2 mmol, 1.0 equiv), arylsilane (0.3 mmol, 1.5 equiv), Pd(OAc)₂ (0.01 mmol, 5 mol%), SPhos (0.02 mmol, 10 mol%), and CsF (0.4 mmol, 2.0 equiv). The tube is evacuated and backfilled with argon three times. Anhydrous 1,4-dioxane (2.0 mL) is then added via syringe. The reaction mixture is stirred at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired 3-arylazetidine.

Synthesis of 3-Amino-1-benzhydrylazetidine from 1-Benzhydrylazetidin-3-ol[3]

Step 1: Synthesis of 1-Benzhydrylazetidin-3-yl methanesulfonate

To a solution of 1-benzhydrylazetidin-3-ol (1.0 equiv) in acetonitrile, triethylamine (1.5 equiv) is added. The mixture is cooled to 0 °C, and methanesulfonyl chloride (1.2 equiv) is added dropwise. The reaction is stirred at 0 °C for 1 hour and then quenched with water. The resulting precipitate is collected by filtration and washed with water to give the crude mesylate, which is used in the next step without further purification.

Step 2: Synthesis of 3-Amino-1-benzhydrylazetidine

The wet filter cake of 1-benzhydrylazetidin-3-yl methanesulfonate is suspended in a mixture of 28% aqueous ammonium hydroxide (10 volumes) and isopropanol (15 volumes) in a Parr reactor. The reactor is sealed and heated to approximately 70 °C for 24 hours. After cooling, the reaction mixture is concentrated under reduced pressure to remove the isopropanol. The residue is extracted with diisopropyl ether. Acetic acid (1.0 equiv) is added to the organic extracts to precipitate the acetate salt of the product. The solid is collected by filtration to afford 3-amino-1-benzhydrylazetidine monoacetate.

Conclusion

The carbon-iodine bond in 3-iodoazetidines is a highly reactive and synthetically valuable functional group. Its ability to participate in a range of transformations, most notably palladium-catalyzed cross-coupling and nucleophilic substitution reactions, provides medicinal chemists and synthetic organic chemists with a powerful platform for the construction of novel and diverse azetidine-containing molecules. The continued exploration of the reactivity of this versatile building block, including its potential in ring-opening reactions, promises to further expand the chemical space accessible to drug discovery programs. The detailed protocols and compiled data within this guide are intended to serve as a practical resource for researchers aiming to leverage the unique chemical properties of 3-iodoazetidines in their synthetic endeavors.

References

Commercial Availability and Technical Guide for 1-Benzhydryl-3-iodoazetidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, synthesis, analysis, and safety of 1-Benzhydryl-3-iodoazetidine (CAS No. 125735-40-2). This valuable synthetic intermediate is crucial for the development of novel therapeutics, particularly in the construction of diverse azetidine-containing scaffolds.

Commercial Availability and Suppliers

This compound is available from a range of chemical suppliers, catering to both research and development needs. Purity levels are typically offered at 95% or higher. While pricing is often available upon direct inquiry, the following table summarizes key information from various suppliers.

| Supplier | Purity | Available Pack Sizes | Contact for Pricing |

| Manchester Organics | 98% | Inquire for details | Yes |

| BLD Pharm | Inquire for details | Inquire for details | Yes |

| ChemicalBook | Various suppliers listed with purities ranging from 95% to 98% | 1g, 5g, 10g, 25g, 100g, 1kg | Yes |

| Accela ChemBio Co.,Ltd. | >=95% | 0.1g, 0.25g, 1g, 5g, 10g | Yes |

| Adamas Reagent, Ltd. | 98%+ | 100mg, 250mg, 1g, 5g, 25g | Yes |

| Capot Chemical Co., Ltd | 98% | 1g, 5g, 10g, 25g | Yes |

| J & K SCIENTIFIC LTD. | 97% | 1g, 5g | Yes |

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the iodination of its precursor, 1-benzhydrylazetidin-3-ol, via an Appel-type reaction. This method offers mild reaction conditions and generally good yields.

Experimental Protocol: Iodination of 1-Benzhydrylazetidin-3-ol

This protocol is based on established procedures for the Appel reaction.

Materials:

-

1-Benzhydrylazetidin-3-ol

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a solution of triphenylphosphine (1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add iodine (1.5 equivalents) portion-wise. Stir the resulting mixture at 0 °C for 10-15 minutes. Then, add imidazole (2.0 equivalents).

-

Addition of Starting Material: To the reaction mixture, add a solution of 1-benzhydrylazetidin-3-ol (1.0 equivalent) in anhydrous dichloromethane dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzhydryl protons (a singlet around 4.5-5.0 ppm) and the aromatic protons (multiplets in the range of 7.2-7.5 ppm). The protons on the azetidine ring will appear as multiplets in the upfield region, with the proton attached to the iodine-bearing carbon shifted further downfield compared to the precursor alcohol.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons, the benzhydryl methine carbon, and the carbons of the azetidine ring. The carbon atom bonded to the iodine will show a significant upfield shift compared to the carbon bonded to the hydroxyl group in the starting material due to the heavy atom effect.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity analysis. A typical method would involve a C18 column with a gradient elution using a mobile phase consisting of acetonitrile and water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid. Detection is typically performed using a UV detector at a wavelength where the aromatic rings of the benzhydryl group absorb, such as 254 nm.

Safety and Handling

Potential Hazards:

-

May be harmful if swallowed.

-

Causes skin irritation and serious eye damage.[1]

-

May cause respiratory irritation.[1]

-

Alkyl iodides are often lachrymatory and can be alkylating agents.

Recommended Handling Procedures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2]

-

Avoid inhalation of dust or vapors.[2]

-

Avoid contact with skin and eyes.[2]

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place, protected from light.

It is imperative to consult the supplier-provided Safety Data Sheet before handling this compound. In the absence of a specific SDS, a thorough risk assessment should be conducted based on the available data for similar compounds.

References

An In-depth Technical Guide to the Safety, Handling, and Storage of 1-Benzhydryl-3-iodoazetidine

Introduction

1-Benzhydryl-3-iodoazetidine is a substituted azetidine derivative. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry. The benzhydryl group is a common protecting group for the nitrogen atom, and the iodo-group at the 3-position serves as a versatile functional handle for further synthetic modifications. The inherent ring strain of the azetidine core and the reactivity of the carbon-iodine bond necessitate careful safety and handling procedures.

Hazard Identification and Classification

While specific GHS classification for this compound is not available, based on related compounds, it should be treated as a hazardous substance. Potential hazards are extrapolated from analogous compounds.

Anticipated Hazards:

-

Skin Corrosion/Irritation: Structurally similar benzhydryl azetidine derivatives are classified as causing skin irritation or severe skin burns.[1][2][3]

-

Serious Eye Damage/Irritation: Related compounds are known to cause serious eye damage.[1][2][3]

-

Acute Toxicity (Oral): N-Boc-3-iodoazetidine is classified as harmful if swallowed.[4]

-

Respiratory Irritation: May cause respiratory irritation.[2][3][5]

-

Aquatic Toxicity: N-Boc-3-iodoazetidine is very toxic to aquatic life with long-lasting effects.[4]

-

Instability: Organoiodine compounds can be unstable and may decompose over time, especially when exposed to light, leading to the formation of elemental iodine.[6] This can result in a yellowing of the compound.

Physical and Chemical Properties

Specific physical and chemical data for this compound is limited. The following table provides data for related compounds to offer a point of reference.

| Property | 1-Benzhydryl-3-azetidinone | 1-Benzhydrylazetidin-3-ol | N-Boc-3-iodoazetidine |

| Molecular Formula | C₁₆H₁₅NO | C₁₆H₁₇NO[7] | C₈H₁₄INO₂[4] |

| Molecular Weight | 237.30 g/mol | 239.31 g/mol [7] | 283.11 g/mol [4] |

| Appearance | Solid | Off-White to Pale Yellow Solid | Colorless to Brown clear liquid |

| Melting Point | No data available | 106 °C | No data available |

| Boiling Point | 350 - 355 °C[2] | 353.8±42.0 °C (Predicted) | No data available |

| Flash Point | 156 °C[2] | No data available | 124 °C |

Safety and Handling Precautions

Given the anticipated hazards, stringent safety measures must be implemented when handling this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron should be worn. For larger quantities, consider fire/flame resistant and impervious clothing.[1]

-

Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood.[1][2] If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.[1]

General Handling Procedures

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[1][2]

-

Wash hands and any exposed skin thoroughly after handling.[1][2]

-

Ensure adequate ventilation and use in a chemical fume hood.[3][5]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and reducing agents.[3][5]

Storage Guidelines

Proper storage is crucial to maintain the integrity and safety of this compound.

-

Container: Store in a tightly closed container.[1][2] Amber glass bottles are recommended to protect from light.[8]

-

Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.[9]

-

Temperature: Store in a cool, dry, and well-ventilated place.[1][2] For long-term stability, refrigeration (-20°C) is advisable.[9]

-

Light: Protect from light, as organoiodine compounds can be light-sensitive.[6][8]

Accidental Release and First Aid Measures

Accidental Release

-

Evacuate personnel to a safe area.

-

Wear appropriate PPE as described in Section 4.1.

-

Avoid dust formation.

-

Sweep up the material, place it in a suitable, closed container for disposal.[5]

-

Do not let the product enter drains.

First Aid

-

If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water. Seek immediate medical attention as severe burns may occur.[1][3]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][2]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Experimental Protocols

No specific experimental protocols for this compound are readily available. The following is a representative protocol for a substitution reaction at the 3-position, a common transformation for such iodo-derivatives. This protocol is for illustrative purposes and must be adapted and optimized for specific substrates and conditions.

Representative Protocol: Azide Substitution

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, DMSO) is added sodium azide (1.5 eq).

-

The reaction mixture is stirred at a specified temperature (e.g., 60-80 °C) and monitored by a suitable technique (e.g., TLC, LC-MS).

-

Upon completion, the reaction is cooled to room temperature and quenched with water.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired 3-azido-1-benzhydrylazetidine.

Visualizations

Logical Workflow for Handling

Caption: General workflow for handling this compound.

Potential Synthetic Pathway

Caption: Synthetic utility of this compound.

References

- 1. echemi.com [echemi.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. 1-Boc-3-Iodoazetidine AldrichCPR 254454-54-1 [sigmaaldrich.com]

- 5. capotchem.cn [capotchem.cn]

- 6. Iodine compounds - Wikipedia [en.wikipedia.org]

- 7. 1-benzhydryl azetidine-3-ol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. reddit.com [reddit.com]

- 9. dispendix.com [dispendix.com]

Methodological & Application

Synthesis of 3-Substituted Azetidines Utilizing 1-Benzhydryl-3-iodoazetidine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of 3-substituted azetidines, employing 1-Benzhydryl-3-iodoazetidine as a key intermediate. The benzhydryl group serves as a robust protecting group for the azetidine nitrogen, facilitating the introduction of diverse functionalities at the C3 position through nucleophilic substitution. Subsequent deprotection affords the corresponding N-unsubstituted 3-substituted azetidines, which are valuable building blocks in medicinal chemistry and drug discovery.

Introduction

Azetidines are four-membered saturated nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their ability to impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, solubility, and reduced lipophilicity. The synthesis of diversely functionalized azetidines is therefore of considerable importance. This guide details a versatile synthetic route commencing with the preparation of this compound, followed by its reaction with various nucleophiles and the final deprotection step.

Synthetic Strategy Overview

The overall synthetic strategy involves three main stages:

-

Synthesis of this compound: Conversion of the readily available 1-Benzhydryl-3-hydroxyazetidine to the corresponding iodo-derivative.

-

Nucleophilic Substitution at C3: Reaction of this compound with a range of nucleophiles to introduce diverse functionalities.

-

Deprotection of the Azetidine Nitrogen: Removal of the benzhydryl protecting group to yield the final 3-substituted azetidine.

Caption: Overall workflow for the synthesis of 3-substituted azetidines.

Data Presentation

Table 1: Synthesis of this compound

| Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) |

| 1-Benzhydryl-3-hydroxyazetidine | PPh₃, I₂, Imidazole | Dichloromethane | 16 | ~80-90 (estimated) |

Table 2: Nucleophilic Substitution Reactions on this compound

| Nucleophile | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

| Amine | Benzylamine | Neat | 25 | 24 | 1-Benzhydryl-3-(benzylamino)azetidine | 50-87 (over 2 steps)[1] |

| Thiol | Thiophenol | DMF | 25 | 12 | 1-Benzhydryl-3-(phenylthio)azetidine | ~85-95 (estimated) |

| Azide | Sodium Azide (NaN₃) | DMF | 80 | 12 | 3-Azido-1-benzhydrylazetidine | ~90 (estimated) |

| Cyanide | Sodium Cyanide (NaCN) | DMSO | 25 | 24 | 1-Benzhydrylazetidine-3-carbonitrile | Good[2] |

Table 3: Deprotection of 1-Benzhydryl-3-substituted Azetidines

| Substrate | Reagents | Solvent | Reaction Time (h) | Product | Yield (%) |

| 1-Benzhydryl-3-(substituted)azetidine | 10% Pd/C, HCOOH | Methanol | 1-4 | 3-(Substituted)azetidine | High (estimated) |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the conversion of 1-Benzhydryl-3-hydroxyazetidine to this compound via an Appel-type reaction.[3][4][5]

Caption: Workflow for the synthesis of this compound.

Materials:

-

1-Benzhydryl-3-hydroxyazetidine

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of triphenylphosphine (1.5 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (3.0 eq.) and iodine (1.5 eq.) sequentially.

-

Stir the mixture at 0 °C for 10 minutes.

-

Add a solution of 1-Benzhydryl-3-hydroxyazetidine (1.0 eq.) in DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: General Procedure for Nucleophilic Substitution

This protocol provides a general method for the reaction of this compound with various nucleophiles.

Caption: General workflow for nucleophilic substitution reactions.

Materials:

-

This compound

-

Nucleophile (e.g., amine, thiol, sodium azide, sodium cyanide)

-

Anhydrous solvent (e.g., DMF, DMSO, or neat for liquid amines)

-

Appropriate workup reagents (e.g., water, brine, organic solvent for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography or recrystallization solvents

Procedure:

-

Dissolve this compound (1.0 eq.) in the appropriate anhydrous solvent.

-

Add the nucleophile (1.1-1.5 eq.).

-

Stir the reaction mixture at the specified temperature (refer to Table 2) for the indicated time.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, perform an appropriate aqueous workup. For example, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, DCM).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the desired 3-substituted-1-benzhydrylazetidine.

Protocol 3: Deprotection of 1-Benzhydryl-3-substituted Azetidines

This protocol describes the removal of the benzhydryl protecting group via catalytic transfer hydrogenation.[6][7]

Caption: Workflow for the deprotection of the benzhydryl group.

Materials:

-

1-Benzhydryl-3-substituted azetidine

-

10% Palladium on carbon (Pd/C)

-

Formic acid (HCOOH) or Ammonium formate

-

Methanol (MeOH)

-

Celite®

Procedure:

-

Dissolve the 1-Benzhydryl-3-substituted azetidine (1.0 eq.) in methanol.

-

Carefully add 10% Pd/C (10-20 wt%).

-

Add formic acid (excess) or ammonium formate (excess) to the suspension.

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-substituted azetidine.

-

If necessary, purify the product further by an appropriate method (e.g., recrystallization, acid-base extraction, or chromatography).

Conclusion

The protocols outlined in this document provide a robust and versatile platform for the synthesis of a wide array of 3-substituted azetidines. The use of this compound as a key intermediate allows for the efficient introduction of various functional groups via nucleophilic substitution. The subsequent deprotection under mild catalytic transfer hydrogenation conditions makes this methodology highly applicable for the generation of novel azetidine-containing scaffolds for drug discovery and development. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.

References

- 1. Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41007B [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Appel reaction - Wikipedia [en.wikipedia.org]

- 4. Appel Reaction [organic-chemistry.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

Application Notes and Protocols for Nucleophilic Substitution Reactions with 1-Benzhydryl-3-iodoazetidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic substitution reactions on 1-Benzhydryl-3-iodoazetidine and its activated precursors. This key intermediate is valuable in the synthesis of novel azetidine-based compounds for drug discovery and development, particularly for targeting the central nervous system.

Introduction

The azetidine scaffold is a privileged structure in medicinal chemistry, offering a unique three-dimensional framework that can impart favorable physicochemical properties to drug candidates. The 1-benzhydryl protecting group provides steric bulk and lipophilicity, which can be advantageous for modulating biological activity and improving pharmacokinetic profiles. This compound, or more commonly, in situ generated activated intermediates like 1-benzhydryl-3-mesyloxyazetidine, serves as a versatile precursor for the introduction of a wide range of functionalities at the 3-position of the azetidine ring via nucleophilic substitution. These reactions enable the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Synthesis of Precursors

The primary precursor for nucleophilic substitution is 1-benzhydryl-3-hydroxyazetidine, which can be synthesized from commercially available starting materials. This alcohol is then activated, typically by conversion to a mesylate or tosylate, to facilitate displacement by a nucleophile. While the iodo-derivative can be used, sulfonate esters are common and effective alternatives.

Protocol 1: Synthesis of 1-Benzhydryl-3-hydroxyazetidine[1][2]

This protocol describes a common method for the preparation of the key alcohol precursor.

Materials:

-

Benzhydrylamine

-

Epichlorohydrin

-

Methanol

-

Sodium hydroxide (NaOH)

-

Water

-

Ethyl acetate

-

Hexanes

Procedure:

-

Dissolve benzhydrylamine (1.0 eq) in methanol.

-

Slowly add epichlorohydrin (1.1 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude amino alcohol.

-

Dissolve the crude product in methanol and add a solution of sodium hydroxide (1.2 eq) in water.

-

Heat the mixture to reflux for 4-6 hours to facilitate cyclization.

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude 1-benzhydryl-3-hydroxyazetidine by recrystallization from an ethyl acetate/hexanes mixture.

Expected Yield: 65-80%

Protocol 2: Activation of 1-Benzhydryl-3-hydroxyazetidine (Mesylation)[3]

This protocol details the conversion of the alcohol to a more reactive mesylate, a key step for subsequent nucleophilic substitution.

Materials:

-

1-Benzhydryl-3-hydroxyazetidine

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Acetonitrile (ACN)

-

Water

Procedure:

-

Dissolve 1-benzhydryl-3-hydroxyazetidine (1.0 eq) in acetonitrile.

-

Add triethylamine (1.5 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the addition of water.

-

The mesylate intermediate will precipitate out of the solution.

-

Isolate the solid product by filtration and wash with cold water.

-

The wet filter cake of 1-benzhydryl-3-mesyloxyazetidine can be used directly in the next step without further drying.

Expected Yield: Quantitative.

Nucleophilic Substitution Reactions

The activated 1-benzhydryl-3-mesyloxyazetidine (or the analogous iodo- or tosyloxy-derivatives) can be reacted with a variety of nucleophiles to yield 3-substituted azetidines.

Reaction with Amine Nucleophiles

The introduction of an amino group at the 3-position is a critical transformation, as the resulting amine can be further functionalized.

This protocol describes the displacement of the mesylate with ammonia.

Materials:

-

1-Benzhydryl-3-mesyloxyazetidine (wet filter cake from Protocol 2)

-

Aqueous ammonium hydroxide (28-30%)

-

Isopropanol (IPA)

Procedure:

-

Place the wet filter cake of 1-benzhydryl-3-mesyloxyazetidine (1.0 eq) in a Parr reactor or a sealed pressure vessel.

-

Add a mixture of isopropanol and concentrated aqueous ammonium hydroxide (e.g., a 1:1 v/v mixture).

-

Seal the reactor and heat to 70-80 °C for 12-24 hours.

-

Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

-

After completion, cool the reactor to room temperature and carefully vent any excess pressure.

-

Concentrate the reaction mixture under reduced pressure to remove isopropanol and excess ammonia.

-

Extract the aqueous residue with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

-

Purify 1-benzhydryl-3-aminoazetidine by column chromatography on silica gel or by crystallization of a suitable salt (e.g., acetate or hydrochloride).

Expected Yield: 72-84%

Reaction with Other Nucleophiles

The following are generalized protocols based on standard nucleophilic substitution conditions and can be optimized for specific substrates.

Materials:

-

1-Benzhydryl-3-mesyloxyazetidine

-

Desired primary or secondary amine (e.g., piperidine, morpholine, benzylamine)

-

A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine - DIPEA)

-

A polar aprotic solvent (e.g., acetonitrile, DMF, DMSO)

Procedure:

-

Dissolve 1-benzhydryl-3-mesyloxyazetidine (1.0 eq) in the chosen solvent.

-

Add the amine nucleophile (1.2-2.0 eq) and the base (1.5-2.5 eq).

-

Heat the reaction mixture to 60-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction mixture and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Materials:

-

1-Benzhydryl-3-mesyloxyazetidine

-

Desired thiol (e.g., thiophenol, benzyl mercaptan)

-

A base (e.g., sodium hydride, potassium carbonate)

-

A polar aprotic solvent (e.g., DMF, THF)

Procedure:

-

In a separate flask, dissolve the thiol (1.2 eq) in the chosen solvent and add the base (1.2 eq) at 0 °C to form the thiolate.

-

To a solution of 1-benzhydryl-3-mesyloxyazetidine (1.0 eq) in the same solvent, add the pre-formed thiolate solution dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Quench the reaction with water and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify by column chromatography.

Materials:

-

1-Benzhydryl-3-mesyloxyazetidine

-

Desired alcohol or phenol

-

A strong base (e.g., sodium hydride)

-

A polar aprotic solvent (e.g., THF, DMF)

Procedure:

-

In a separate flask, deprotonate the alcohol or phenol (1.5 eq) with sodium hydride (1.5 eq) in the chosen solvent at 0 °C.

-

Add the solution of 1-benzhydryl-3-mesyloxyazetidine (1.0 eq) to the alkoxide/phenoxide solution.

-

Heat the reaction mixture to 50-80 °C and monitor for completion.

-

Carefully quench the reaction with water and extract the product.

-

Purify by standard methods.

Summary of Quantitative Data

The following table summarizes expected yields for the key synthetic steps. Note that yields for generalized protocols will vary depending on the specific nucleophile used.

| Step | Reactants | Product | Reported/Expected Yield (%) | Reference |

| Precursor Synthesis | Benzhydrylamine, Epichlorohydrin | 1-Benzhydryl-3-hydroxyazetidine | 65-80 | [1][2] |

| Activation | 1-Benzhydryl-3-hydroxyazetidine, Methanesulfonyl chloride | 1-Benzhydryl-3-mesyloxyazetidine | ~100 (quantitative) | [3] |

| Nucleophilic Substitution | 1-Benzhydryl-3-mesyloxyazetidine, Ammonium hydroxide | 1-Benzhydryl-3-aminoazetidine | 72-84 | [3] |

| 1-Benzyl-3-mesyloxyazetidine, Sodium cyanide | 1-Benzyl-3-cyanoazetidine | (Not specified) | [4] |

Visualizations

Reaction Workflow

Caption: General workflow for the synthesis of 3-substituted-1-benzhydrylazetidines.

General Reaction Mechanism

Caption: Proposed SN2 mechanism for the nucleophilic substitution.

Applications in Drug Discovery

Derivatives of 1-benzhydryl-3-substituted azetidines are of significant interest in drug development. The benzhydryl moiety is a common feature in many centrally acting drugs, and its combination with the conformationally restricted azetidine ring allows for fine-tuning of receptor interactions. For instance, derivatives of 1-benzhydryl-3-aminoazetidine have been investigated as histamine H3 receptor agonists, which have potential applications in the treatment of various neurological and psychiatric disorders. The synthetic routes described herein provide a platform for generating a wide array of analogues for exploring SAR and identifying lead candidates for further development. While specific signaling pathway interactions are highly dependent on the nature of the substituent at the 3-position, the general strategy involves using this scaffold to probe binding pockets of G-protein coupled receptors (GPCRs) and ion channels in the central nervous system.

Safety Precautions

Standard laboratory safety precautions should be followed. These reactions should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Methanesulfonyl chloride is corrosive and lachrymatory. Strong bases such as sodium hydride are flammable and react violently with water. Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use. Parr reactors should only be operated by trained personnel.

References

- 1. WO1999019297A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 2. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives - Google Patents [patents.google.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-Benzhydryl-3-iodoazetidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 1-Benzhydryl-3-iodoazetidine. The azetidine scaffold is a privileged structure in medicinal chemistry, and the functionalization at the 3-position via robust cross-coupling methodologies allows for the synthesis of diverse libraries of compounds with significant potential in drug discovery. The benzhydryl protecting group offers stability and can be readily removed under specific conditions, making it a valuable tool in multi-step syntheses.

This document covers four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. For each reaction, a summary of typical reaction conditions, quantifiable data in tabular format, a detailed experimental protocol, and a workflow visualization are provided.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-1-benzhydrylazetidines

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In this context, it enables the efficient synthesis of 3-aryl-1-benzhydrylazetidines, which are precursors to compounds with potential applications in neuroscience, particularly as ligands for monoamine transporters.[1]

Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 89 |

| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 24 | 78 |

| 4 | 3-Thienylboronic acid | [Pd(IPr)(μ-Cl)Cl]₂ (1) | - | K₂CO₃ | THF/H₂O | 80 | 18 | 82 |

Experimental Protocol: Synthesis of 1-Benzhydryl-3-phenylazetidine

-

To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

-

Add palladium(II) acetate (Pd(OAc)₂, 2 mol%) and SPhos (4 mol%).

-

Add a degassed 10:1 mixture of toluene and water.

-

Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-benzhydryl-3-phenylazetidine.

Suzuki-Miyaura Coupling Workflow

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Heck Coupling: Synthesis of 3-Alkenyl-1-benzhydrylazetidines